5-Hydroxy-1,2,4,6,7-pentamethyl-1H-indole-3-carboxylic acid
Description
5-Hydroxy-1,2,4,6,7-pentamethyl-1H-indole-3-carboxylic acid is a substituted indole derivative featuring a hydroxyl group at position 5, methyl groups at positions 1, 2, 4, 6, and 7, and a carboxylic acid moiety at position 3.
Properties
Molecular Formula |
C14H17NO3 |
|---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
5-hydroxy-1,2,4,6,7-pentamethylindole-3-carboxylic acid |
InChI |
InChI=1S/C14H17NO3/c1-6-7(2)13(16)8(3)10-11(14(17)18)9(4)15(5)12(6)10/h16H,1-5H3,(H,17,18) |
InChI Key |
NQCUJJMATDIXJB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C2=C1N(C(=C2C(=O)O)C)C)C)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 5-Hydroxy-1,2,4,6,7-pentamethyl-1H-indole-3-carboxylic acid, typically involves the construction of the indole ring system followed by functionalization at specific positions. Common synthetic routes include Fischer indole synthesis, Bartoli indole synthesis, and the use of transition metal-catalyzed reactions . Reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations .
Industrial Production Methods
Industrial production of indole derivatives may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-1,2,4,6,7-pentamethyl-1H-indole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding quinones or other oxidized products.
Reduction: Formation of reduced indole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions at different positions on the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions . Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
5-Hydroxy-1,2,4,6,7-pentamethyl-1H-indole-3-carboxylic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Hydroxy-1,2,4,6,7-pentamethyl-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity . The exact molecular targets and pathways involved can vary depending on the specific biological context and application .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table compares 5-Hydroxy-1,2,4,6,7-pentamethyl-1H-indole-3-carboxylic acid with structurally similar indole carboxylic acids from the provided evidence:
Key Observations:
Substituent Effects on Solubility: The hydroxyl group at position 5 in the target compound may improve aqueous solubility compared to methoxy (e.g., 7-Methoxy-1H-indole-3-carboxylic acid) or chloro (e.g., 7-Chloro-3-methyl-1H-indole-2-carboxylic acid) substituents, which are more hydrophobic .
Synthesis and Characterization :
- Structural analogs (e.g., N-(5-(2-Hydroxybenzamido)pentyl)-1-methyl-9H-pyrido[3,4-b]indole-3-carboxamide) are synthesized using methods involving NMR and HPLC for purity validation, as seen in and .
- X-ray crystallography via SHELX software () is a common tool for resolving indole derivative structures .
Research Findings and Hypotheses
Enzyme Inhibition Potential: Hydroxyl and carboxylic acid groups in the target compound may facilitate hydrogen bonding with enzyme active sites, akin to AChE-inhibiting indoles in . Molecular docking studies, as performed for Clutia lanceolata compounds, could elucidate binding interactions.
Cytotoxicity :
- Methyl groups may modulate cytotoxicity by altering membrane permeability. For example, brine shrimp lethality assays () could test this hypothesis .
Material Science Applications :
- Indole-carboxylic acids are precursors for metal-organic frameworks (MOFs) with luminescent properties (). The target compound’s multiple methyl groups might enhance MOF stability .
Biological Activity
5-Hydroxy-1,2,4,6,7-pentamethyl-1H-indole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound belongs to the indole family, known for their complex structures and varied biological activities. The structural formula can be represented as follows:
This compound features multiple methyl groups that enhance its lipophilicity and may influence its interaction with biological targets.
Anticancer Potential
Recent studies have highlighted the anticancer properties of indole derivatives. For instance, 5-hydroxyindole-3-carboxylic acid derivatives have shown promising cytotoxic effects against various cancer cell lines. Research indicates that these compounds can induce apoptosis in cancer cells by modulating key signaling pathways.
Case Study: Cytotoxicity Against MCF-7 Cells
A study synthesized several 5-hydroxyindole derivatives and evaluated their cytotoxicity against MCF-7 breast cancer cells using the MTT assay. The results demonstrated that certain derivatives exhibited significant cytotoxic effects comparable to cisplatin, a standard chemotherapeutic agent .
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| This compound | 15.4 | Induces apoptosis via survivin inhibition |
| Cisplatin | 10.2 | DNA crosslinking |
Antimicrobial Activity
Indole derivatives have also been studied for their antimicrobial properties. The compound has shown effectiveness against various bacterial strains and fungi. In vitro studies have reported minimum inhibitory concentrations (MICs) indicating broad-spectrum antimicrobial activity.
Research Findings:
A comparative study revealed that derivatives of 5-hydroxyindole exhibited MIC values ranging from 0.5 to 8 mg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .
| Pathogen | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.5 |
| Escherichia coli | 1.0 |
| Candida albicans | 2.0 |
The biological activity of this compound is attributed to several mechanisms:
- Apoptosis Induction : The compound has been shown to inhibit survivin, a protein that prevents apoptosis in cancer cells. By disrupting this pathway, it promotes programmed cell death in malignant cells .
- Antioxidant Effects : Indole derivatives exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells . This activity contributes to their protective effects against cellular damage.
- Antimicrobial Action : The mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways within microbial cells .
Q & A
Q. What are the recommended methods for synthesizing 5-hydroxyindole-3-carboxylic acid derivatives, and how can they be adapted for pentamethyl-substituted analogs?
- Methodological Answer : A common approach involves condensation reactions using 3-formyl-indole-3-carboxylic acid derivatives. For example, refluxing 3-formyl-1H-indole-2-carboxylic acid with aminothiazolones in acetic acid yields crystalline products via Knoevenagel-type reactions . To synthesize pentamethyl-substituted analogs, introduce methyl groups at positions 1, 2, 4, 6, and 7 during the indole scaffold construction. Methylation can be achieved using alkylating agents (e.g., methyl iodide) under basic conditions. Purification typically involves recrystallization from DMF/acetic acid mixtures .
Q. How should researchers characterize the purity and structural identity of this compound?
- Methodological Answer :
- Purity : Use high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm. Reference standards for indole derivatives (e.g., indole-5-carboxylic acid, >95.0% HLC purity) can guide method optimization .
- Structural Confirmation : Combine -NMR (to confirm methyl substituents and indole protons) and FT-IR (to identify carboxylic acid C=O stretching at ~1700 cm). High-resolution mass spectrometry (HRMS) should match the theoretical molecular weight (e.g., CHNO requires 247.12 g/mol) .
Q. What are the stability considerations for storing 5-hydroxyindole derivatives?
- Methodological Answer : Store under inert gas (argon or nitrogen) at -20°C to prevent oxidation of the hydroxyl group and decarboxylation of the carboxylic acid moiety. Stability data for related compounds (e.g., indole-5-carboxylic acid, mp 208–210°C) suggest degradation above 200°C; avoid prolonged exposure to light or humidity .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the pentamethyl-substituted indole core in nucleophilic or electrophilic reactions?
- Methodological Answer : Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces, identifying electron-rich regions (e.g., C3-carboxylic acid) for electrophilic attacks. Molecular docking studies can simulate interactions with biological targets (e.g., enzymes) by leveraging the compound’s LogP (~2.17) and hydrogen-bonding capacity .
Q. What strategies resolve contradictions in reported physicochemical data (e.g., melting points) for structurally similar indole derivatives?
- Methodological Answer : Cross-reference multiple sources and validate experimentally. For example:
- Melting Points : Indole-5-carboxylic acid is reported at 208–210°C , while 6-methylindole-3-carboxylic acid melts at 256–259°C . Discrepancies may arise from polymorphic forms or impurities. Use differential scanning calorimetry (DSC) to confirm thermal behavior.
- Solubility : Perform shake-flask experiments in buffered solutions (pH 2–12) to assess pH-dependent solubility, critical for bioavailability studies .
Q. How can structure-activity relationship (SAR) studies optimize the biological activity of this compound?
- Methodological Answer :
- Methyl Substitution : Systematically vary methyl groups at positions 1, 2, 4, 6, and 7 to evaluate steric and electronic effects on target binding. For example, bulky substituents at position 1 may hinder enzyme active-site access.
- Functional Group Modifications : Replace the hydroxyl group at position 5 with methoxy or acetoxy groups to assess metabolic stability. Use in vitro assays (e.g., enzyme inhibition) paired with molecular dynamics simulations .
Safety and Handling
Q. What personal protective equipment (PPE) is required when handling this compound?
- Methodological Answer :
Q. Are there known carcinogenic risks associated with this compound or its intermediates?
- Methodological Answer : No carcinogenicity data exists for the pentamethyl derivative, but structurally related indoles (e.g., 5-hydroxyindole-3-acetic acid) are not classified as carcinogens by IARC, NTP, or OSHA . Conduct Ames tests for mutagenicity during preclinical development.
Data Gaps and Future Directions
- Priority Research Areas :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
